Divarasib adipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Divarasib adipate is a potent and selective inhibitor of the Kirsten Rat Sarcoma viral oncogene homolog (KRAS) G12C mutation. This mutation is a common oncogenic driver found in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). This compound has shown promising efficacy in preclinical and clinical studies, making it a potential game-changer in the treatment landscape for KRAS G12C-mutated cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Divarasib adipate is synthesized through a series of chemical reactions that involve the formation of covalent bonds with the KRAS G12C protein. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of divarasib is synthesized using a combination of organic reactions, including nucleophilic substitution and cyclization reactions.
Functionalization: The core structure is then functionalized with various chemical groups to enhance its potency and selectivity. This step involves the use of reagents such as halogenating agents and protecting groups.
Adipate Formation: The final step involves the formation of the adipate salt by reacting divarasib with adipic acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Divarasib adipate undergoes various chemical reactions, including:
Oxidation: Divarasib can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on divarasib.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions include various derivatives of divarasib that retain or enhance its inhibitory activity against KRAS G12C .
Scientific Research Applications
Divarasib adipate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of KRAS G12C inhibitors.
Biology: Employed in cellular and molecular biology studies to investigate the role of KRAS G12C in cancer progression.
Medicine: Undergoing clinical trials for the treatment of KRAS G12C-mutated cancers, including NSCLC and CRC.
Industry: Potential use in the development of targeted cancer therapies and personalized medicine
Mechanism of Action
Divarasib adipate exerts its effects by covalently binding to the KRAS G12C protein, locking it in an inactive state. This prevents the protein from activating downstream signaling pathways that promote cancer cell proliferation and survival. The molecular targets of this compound include the KRAS G12C protein and associated signaling pathways such as the MAPK and PI3K pathways .
Comparison with Similar Compounds
Sotorasib: Another KRAS G12C inhibitor approved for the treatment of NSCLC.
Adagrasib: A KRAS G12C inhibitor with clinical benefits in NSCLC and CRC
Divarasib adipate’s unique properties and promising clinical results make it a valuable addition to the arsenal of targeted cancer therapies.
Biological Activity
Divarasib adipate, also known as GDC-6036, is a potent and selective inhibitor targeting the KRAS G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). This article delves into the biological activity of this compound, presenting data from clinical trials, pharmacokinetics, safety profiles, and efficacy results.
Overview of this compound
Divarasib is classified as a covalent KRAS G12C inhibitor. It has been engineered to exhibit high potency and selectivity against the KRAS G12C mutation, which plays a critical role in oncogenesis. The compound is administered orally and has shown promising results in various clinical settings.
Divarasib functions by irreversibly binding to the cysteine residue in the KRAS G12C protein, thereby inhibiting its activity. This mechanism disrupts downstream signaling pathways involved in cell proliferation and survival, making it a valuable therapeutic option for tumors harboring this mutation.
Phase 1 Study Results
A pivotal phase 1 study evaluated the safety and efficacy of divarasib in patients with advanced solid tumors harboring the KRAS G12C mutation. Key findings include:
- Patient Demographics : A total of 137 patients were treated, including those with NSCLC (60 patients), CRC (55 patients), and other solid tumors (22 patients).
- Dosing : Patients received doses ranging from 50 to 400 mg once daily.
- Response Rates :
- NSCLC : Confirmed response rate of 53.4% with a median progression-free survival (PFS) of 13.1 months.
- CRC : Confirmed response rate of 29.1% with a median PFS of 5.6 months.
- Adverse Events : Treatment-related adverse events occurred in 93% of patients; however, most were low-grade (grade 1 or 2) and manageable .
Long-term Follow-up Data
Recent updates from ongoing studies have highlighted the durability of responses to divarasib:
- Median Treatment Duration : Patients continued treatment for a median duration of 9.57 months.
- Long-term Safety : Among patients who continued treatment beyond one year, only 2% reported new-onset grade 3 adverse events.
- Efficacy Metrics :
Tumor Type | Objective Response Rate (ORR) | Median PFS | Median Duration of Response (DOR) |
---|---|---|---|
NSCLC (n=44) | 59.1% (95% CI, 43.3 to 73.7) | 15.3 months (95% CI, 12.3 to 25.9) | 14.0 months (95% CI, 11.1 to 24.7) |
CRC (n=45) | 33.3% (95% CI, 20.0 to 49.0) | 6.9 months (95% CI, 5.3 to 9.1) | 7.8 months (95% CI, 5.7 to 14.0) |
Other Solid Tumors (n=27) | 33.3% (95% CI, 16.5 to 54.0) | 7.1 months (95% CI, 5.4 to 10.5) | 6.0 months (95% CI, 4.2 to 15.0) |
This data indicates that divarasib maintains significant efficacy over extended treatment periods .
Pharmacokinetics
Divarasib exhibits favorable pharmacokinetic properties:
- Bioavailability : It is highly bioavailable when administered orally.
- Half-life : The compound has a half-life that supports once-daily dosing.
- Metabolism : Primarily metabolized by liver enzymes with minimal renal excretion .
Case Studies
Several case studies have illustrated the clinical impact of divarasib:
- Case Study in NSCLC : A patient with heavily pre-treated NSCLC showed a complete response after six months on divarasib therapy, highlighting its potential even in advanced disease stages.
- Combination Therapy : In ongoing trials combining divarasib with cetuximab for CRC patients, preliminary results indicate an ORR of approximately 62%, suggesting enhanced efficacy when paired with other treatments .
Properties
CAS No. |
2762240-36-6 |
---|---|
Molecular Formula |
C35H42ClF4N7O6 |
Molecular Weight |
768.2 g/mol |
IUPAC Name |
1-[(3S)-4-[7-[6-amino-4-methyl-3-(trifluoromethyl)pyridin-2-yl]-6-chloro-8-fluoro-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one;hexanedioic acid |
InChI |
InChI=1S/C29H32ClF4N7O2.C6H10O4/c1-5-21(42)40-9-10-41(16(3)13-40)27-18-12-19(30)22(26-23(29(32,33)34)15(2)11-20(35)36-26)24(31)25(18)37-28(38-27)43-14-17-7-6-8-39(17)4;7-5(8)3-1-2-4-6(9)10/h5,11-12,16-17H,1,6-10,13-14H2,2-4H3,(H2,35,36);1-4H2,(H,7,8)(H,9,10)/t16-,17-;/m0./s1 |
InChI Key |
KUWNSHZGOCXVAI-QJHJCNPRSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OC[C@@H]5CCCN5C)C(=O)C=C.C(CCC(=O)O)CC(=O)O |
Canonical SMILES |
CC1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OCC5CCCN5C)C(=O)C=C.C(CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.